molecular formula C14H17N3OS B2764145 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea CAS No. 1396845-69-4

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea

Cat. No. B2764145
CAS RN: 1396845-69-4
M. Wt: 275.37
InChI Key: DCRGXUSZTZSDHJ-UHFFFAOYSA-N
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Description

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research applications. MTT is a water-soluble compound that is converted to formazan, a blue-colored product, by the action of mitochondrial dehydrogenases in living cells. This reaction is used to measure cell viability and proliferation in various cell-based assays.

Scientific Research Applications

Mechanistic Studies in Chemistry

Research has delved into the reactions of urea derivatives with various chemical compounds to understand their chemical behavior and mechanisms. For instance, urea and its derivatives react with acyloins to form imidazolin-ones, a reaction mechanism involving the formation of an oxetan ring, highlighting the complex chemistry of urea derivatives in synthesizing cyclic compounds (Butler & Hussain, 1981).

Biological Applications

Urea derivatives are investigated for their biological activities. Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products with urea derivatives. These compounds are studied for their roles in diabetes and neurodegenerative diseases, demonstrating the biological significance of urea derivatives in understanding disease mechanisms and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).

Spectroscopic Characterization and Computational Study

The reactivity of newly synthesized imidazole derivatives, including urea derivatives, has been explored through spectroscopic methods and computational studies. This research contributes to understanding the electronic and reactive properties of these compounds, which is crucial for designing molecules with desired chemical properties (Hossain et al., 2018).

Nitration of Urea Derivatives

The nitration of 2-thiazolylurea derivatives has been studied, revealing the formation of compounds nitrated at specific positions. This research sheds light on the chemical modifications urea derivatives can undergo and their potential applications in designing new chemical entities with specific functionalities (Yoda et al., 1984).

Osmolyte Applications

The unique combination of urea and methylamines as osmolytes in certain marine organisms indicates the significance of urea derivatives in biological systems for environmental stress adaptation. This study provides insights into the molecular basis of osmolyte function and its implications for protein stability (Lin & Timasheff, 1994).

Anticancer Research

Urea derivatives are evaluated for their anticancer properties, with some showing promising antiproliferative effects against various cancer cell lines. This highlights the potential of urea derivatives as therapeutic agents in cancer treatment (Feng et al., 2020).

properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)17-14(18)15-8-13-10(2)16-11(3)19-13/h4-7H,8H2,1-3H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRGXUSZTZSDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.